N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide
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Overview
Description
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide is a chemical compound that features a piperazine ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
The primary target of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotide synthesis. This can have downstream effects on various biochemical pathways, including those involved in DNA replication and repair, RNA transcription, and protein synthesis .
Result of Action
The result of the compound’s action is a reduction in the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This indicates that the compound reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine .
Action Environment
The structure-activity relationship study of this compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide typically involves the reaction of 4-fluorophenylpiperazine with a suitable phenylprop-2-enamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-fluorophenyl)-1-piperazinyl]phenyl}pentanamide
- 1-(4-[18F]Fluorophenyl)piperazine
- 4-(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
Uniqueness
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-2-19(24)21-16-5-9-18(10-6-16)23-13-11-22(12-14-23)17-7-3-15(20)4-8-17/h2-10H,1,11-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBXVKBEKVHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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